

Sappanone A: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: Sappanone A

Cat. No.: B2822735

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Introduction

Sappanone A is a homoisoflavonoid, a class of natural organic compounds, primarily isolated from the heartwood of *Caesalpinia sappan* L.[1][2] This plant has a history of use in traditional medicine, and recent scientific investigations have begun to elucidate the pharmacological activities of its constituent compounds. **Sappanone A**, in particular, has garnered significant attention for its diverse biological effects, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] This technical guide provides an in-depth overview of the physical and chemical properties of **Sappanone A**, its known biological activities with a focus on key signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Sappanone A** are summarized in the table below, providing a quick reference for researchers.

Property	Value	References
IUPAC Name	(3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one	[3]
Molecular Formula	C ₁₆ H ₁₂ O ₅	[1][3][4][5][6]
Molecular Weight	284.26 g/mol	[3][5][7][6][8]
Appearance	Solid	[5]
Color	Light yellow to yellow	[5]
Purity	≥98%	[9][10]
Solubility	Soluble in DMSO, ethanol, dimethyl formamide, chloroform, dichloromethane, and acetone.[4][9] The solubility in DMSO is approximately 15 mg/ml to 57 mg/mL, in ethanol about 5 mg/ml, and in dimethyl formamide around 20 mg/ml. [9][11] It has limited solubility in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 0.25 mg/ml.[9]	[4][9][11]
Storage	Store as a solid at -20°C.[9]	[9]
Stability	Stable for at least 4 years when stored at -20°C.[9] Aqueous solutions are not recommended for storage for more than one day.[9]	[9]
UV/Vis λmax	271, 374 nm	[9]
CAS Number	102067-84-5	[9][5]

Biological Activities and Signaling Pathways

Sappanone A exerts a range of biological effects, primarily through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity

Sappanone A has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF- α), and various interleukins (IL-6, IL-1 β) in response to inflammatory stimuli like lipopolysaccharide (LPS).^{[1][5][12]} The primary mechanisms for this activity are the inhibition of the NF- κ B pathway and the activation of the Nrf2 pathway.^{[4][12]}^[13] It also acts as a phosphodiesterase 4 (PDE4) inhibitor, contributing to its anti-inflammatory effects.^{[14][15]}

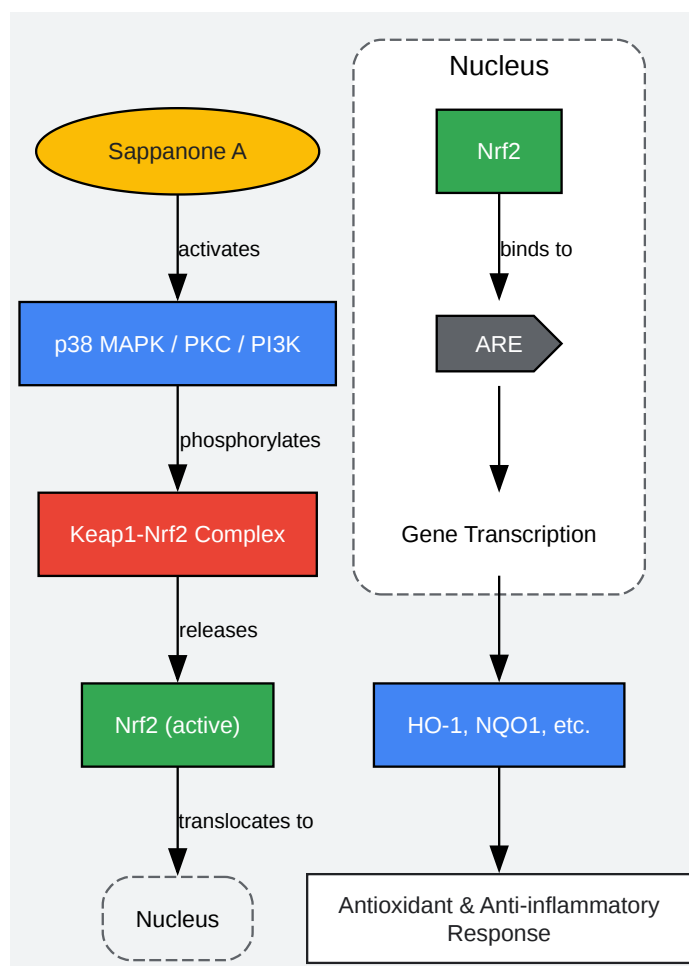
Antioxidant Activity

The antioxidant effects of **Sappanone A** are largely attributed to its ability to activate the Nrf2 signaling pathway.^{[1][16]} This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).^{[2][16]} **Sappanone A** also exhibits direct antioxidant capabilities, including scavenging DPPH radicals and chelating iron ions.^{[14][15]}

Key Signaling Pathways

2.3.1. Nrf2 Signaling Pathway

Sappanone A is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.^{[13][17]} Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by **Sappanone A**, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of protective enzymes like HO-1.^{[2][12][16]} This activation can be mediated through upstream kinases such as p38 MAPK, PKC, and PI3K/Akt.^{[2][11][12][17]}

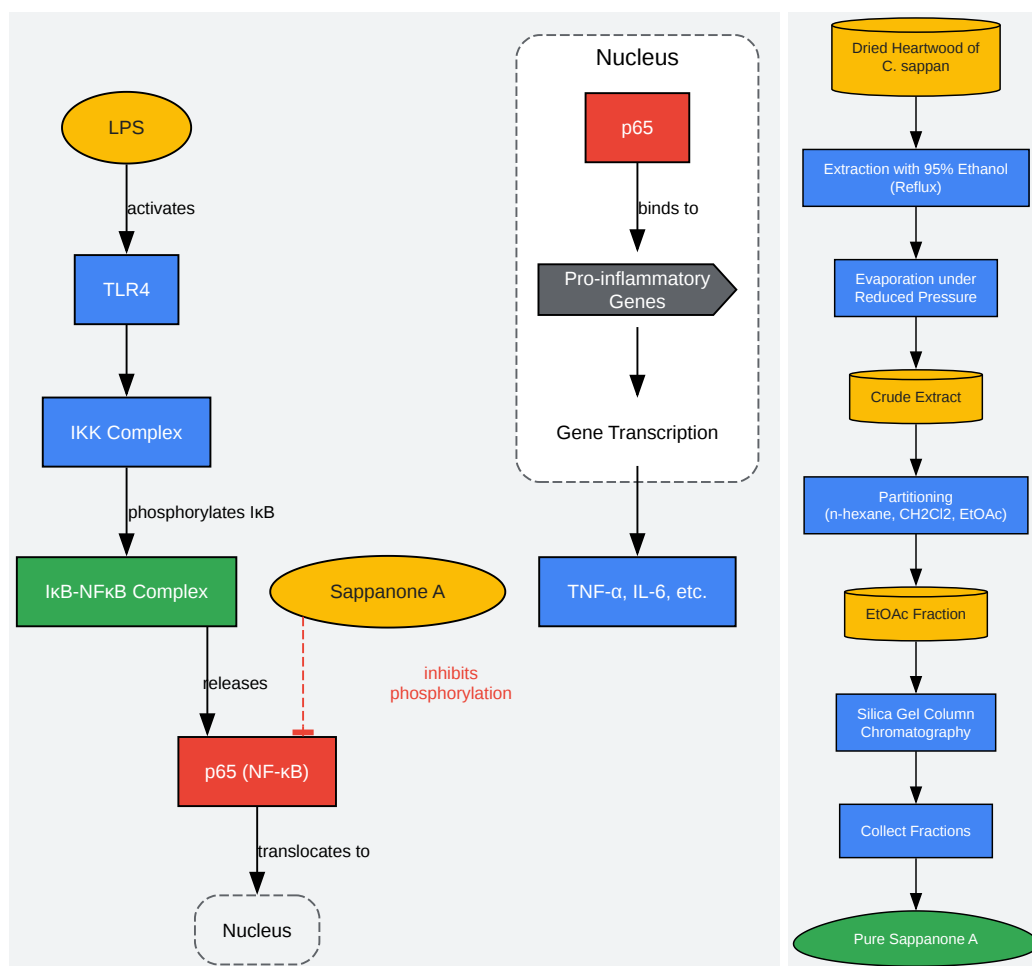


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Figure 1: Activation of the Nrf2 pathway by **Sappanone A**.

2.3.2. NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. **Sappanone A** has been shown to inhibit the activation of this pathway.[4][18][19] In unstimulated cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of I κ B, allowing the p65 subunit of NF- κ B to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. **Sappanone A** can suppress this process, in part by inhibiting the phosphorylation of the RelA/p65 subunit.[11][12]



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